4,5-Dimethylocta-2,6-diene
Overview
Description
4,5-Dimethylocta-2,6-diene is a chemical compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da .
Synthesis Analysis
The synthesis of 4,5-Dimethylocta-2,6-diene has been described in various studies. For instance, one study discusses the reaction of 2,6- and 3,7-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine, which resulted in the formation of the thioacetates .Molecular Structure Analysis
The molecular structure of 4,5-Dimethylocta-2,6-diene is available in various databases such as ChemSpider and NIST Chemistry WebBook . The structure can be viewed in 2D or 3D formats .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethylocta-2,6-diene can be inferred from its molecular structure. It has a molecular formula of C10H18 and an average mass of 138.250 Da .Scientific Research Applications
Polymer Synthesis
4,5-Dimethylocta-2,6-diene, and its derivatives, play a significant role in polymer synthesis. For instance, it has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM), which involves its reactivity in homo-, co-, and terpolymerizations (Dolatkhani, Cramail, & Deffieux, 1995). Moreover, metallocenic copolymers of ethylene and 5,7‐dimethylocta‐1,6‐diene have been studied for their structural characterization and mechanical behavior, emphasizing the relationship between their structure and mechanical properties (Cerrada et al., 2004).
Chemical Reactions and Properties
The chemical properties and reactions of 4,5-Dimethylocta-2,6-diene derivatives have been a subject of research. For example, manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene have been examined, highlighting the specific reactions of this compound with organic radicals (Mcquillin & Wood, 1976). Additionally, the absolute configuration of ocimene monoterpenoids, including derivatives of 4,5-Dimethylocta-2,6-diene, has been determined through vibrational circular dichroism studies (Julio et al., 2017).
Industrial Applications
The industrial applications of this compound are diverse. It is used as a pre-catalyst for the copolymerization of ethylene with 5,7-dimethylocta-1,6-diene and with 3,7-dimethylocta-1,6-diene, showing its significance in the polymer industry (Santos et al., 2002). The reactions of amines and sulfur with olefins, involving 2,6-dimethylocta-2,6-diene, indicate its potential in creating specific chemical compounds (Glazebrook & Saville, 1955).
properties
IUPAC Name |
4,5-dimethylocta-2,6-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-7-9(3)10(4)8-6-2/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASAKDWEYSDIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C(C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334075, DTXSID10871283 | |
Record name | 2,6-Octadiene, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethylocta-2,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18476-57-8 | |
Record name | 2,6-Octadiene, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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